molecular formula C16H16BrNO4S B13367458 2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate

2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate

Cat. No.: B13367458
M. Wt: 398.3 g/mol
InChI Key: BSMRNDPEWSOUOU-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate is an organic compound that features both acetylamino and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate typically involves a multi-step process. One common method includes the acetylation of 2-aminophenol to form 2-(acetylamino)phenol, followed by a sulfonation reaction with 4-bromo-2,5-dimethylbenzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield 2-(acetylamino)phenyl 4-azido-2,5-dimethylbenzenesulfonate .

Scientific Research Applications

2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H16BrNO4S

Molecular Weight

398.3 g/mol

IUPAC Name

(2-acetamidophenyl) 4-bromo-2,5-dimethylbenzenesulfonate

InChI

InChI=1S/C16H16BrNO4S/c1-10-9-16(11(2)8-13(10)17)23(20,21)22-15-7-5-4-6-14(15)18-12(3)19/h4-9H,1-3H3,(H,18,19)

InChI Key

BSMRNDPEWSOUOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C

Origin of Product

United States

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